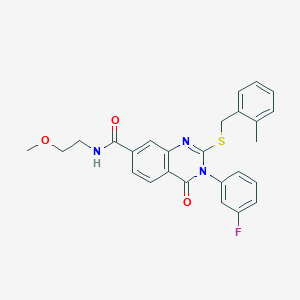

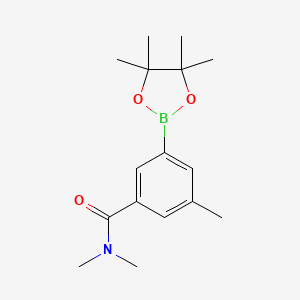

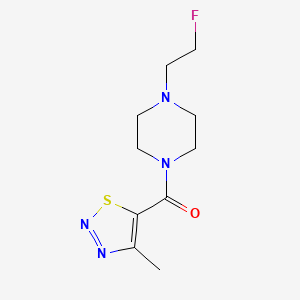

![molecular formula C7H7N3O5 B2865260 N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 446830-14-4](/img/structure/B2865260.png)

N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine” is a compound with the molecular formula C7H7N3O5 . It has a molecular weight of 213.15 g/mol . The compound is also known by several synonyms, including 2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a general method for synthesizing 2,4,6-trisubstituted pyrimidines involves a base-mediated strategy using amidine hydrochlorides, aldehydes, and acetylacetone . This method allows for the construction of C−C and C−N bonds under transition-metal-free conditions .Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and several carbonyl (C=O) and hydroxyl (OH) groups . The InChI string, a textual identifier for chemical substances, for the compound is InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) .Physical And Chemical Properties Analysis

The compound has several notable computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 128 Ų . The compound has a complexity of 384 .Wissenschaftliche Forschungsanwendungen

Solution and Solid-State Study of Zn(II) and Cd(II) Complexes

The interaction of N-(4-amino-1,6-dihydro-1-methyl-5-nitroso-6-oxo-pyrimidin-2-yl)glycine with Zn(II) and Cd(II) was explored to understand the coordination behavior of this ligand in aqueous media and its solid-state complexes. This research contributes to our understanding of the coordination chemistry of N-pyrimidine amino acids and their metal complexes, revealing insights into the nature of these complexes which could be significant for designing new materials or catalysts with specific properties (Arranz-Mascarós et al., 2000).

Purification and Characterization of Glycine N-methyltransferase

Glycine N-methyltransferase plays a crucial role in cellular metabolism and has been purified and characterized, providing foundational knowledge for understanding its function in metabolic pathways. This enzyme's study is vital for comprehending its role in the methylation processes within cells, which has implications for understanding diseases and developing therapeutic strategies (Heady & Kerr, 1973).

Methylglyoxal in Food and Living Organisms

The research on methylglyoxal formation and its modification of proteins in living organisms offers insight into the biochemistry of aging and chronic diseases. Understanding how glycine derivatives interact with reactive carbonyl species like methylglyoxal is crucial for developing interventions to mitigate their adverse effects on health (Nemet, Varga-Defterdarović, & Turk, 2006).

Anti-inflammatory Agents with N-substituted Amino Acids

The development of new anti-inflammatory agents using N-substituted amino acids with complex pyrimidine structures highlights the therapeutic potential of these compounds. By synthesizing and testing these compounds, researchers aim to find more effective treatments for inflammation-related conditions (Bruno et al., 1999).

Mass Spectrometry of N-(pyrimidin-2-yl)amino Acids

Exploring the mass spectrometry of N-(pyrimidin-2-yl)amino acids and their methyl esters provides valuable data for the structural analysis and identification of these compounds. This analytical technique is essential for studying the molecular structure and behavior of glycine derivatives in various chemical and biological contexts (Plaziak, Spychała, & Golankiewicz, 1991).

Eigenschaften

IUPAC Name |

2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPFFYIILVLZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=CC1=C(NC(=O)NC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

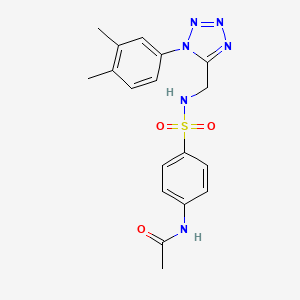

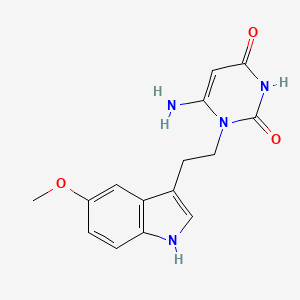

![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)

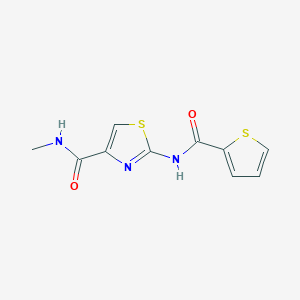

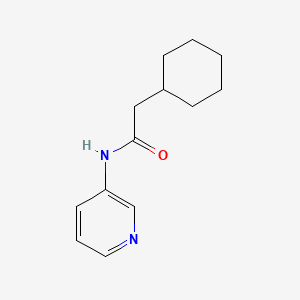

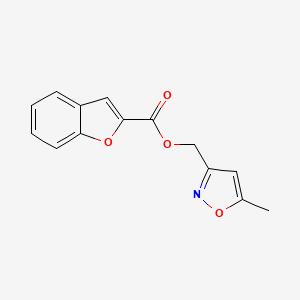

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)

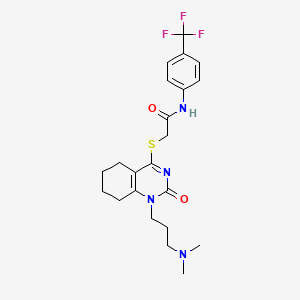

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

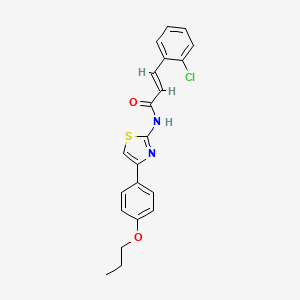

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)